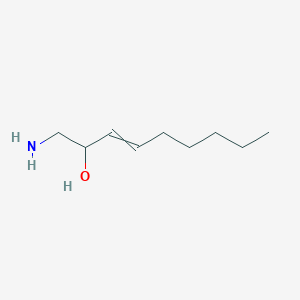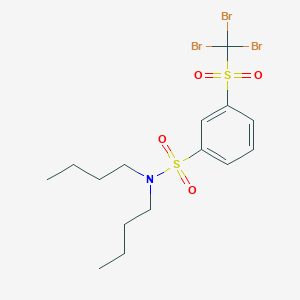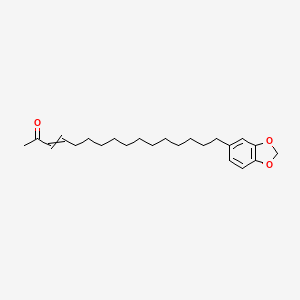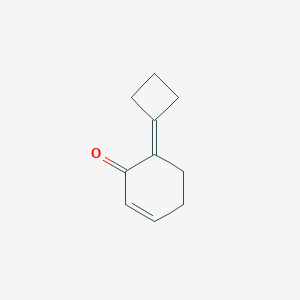
L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Applications De Recherche Scientifique
Peptides like L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine have numerous applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and other biomolecules.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Using peptides in biotechnology applications such as enzyme inhibitors and diagnostic tools.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Threonyl-L-alanyl-L-valyl-L-valyl-L-seryl-L-leucyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties, such as increased stability or specific interactions with molecular targets.
Propriétés
Numéro CAS |
823784-13-0 |
|---|---|
Formule moléculaire |
C37H67N11O11 |
Poids moléculaire |
842.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H67N11O11/c1-17(2)15-23(35(57)48-14-10-12-25(48)31(53)43-22(36(58)59)11-9-13-41-37(39)40)44-30(52)24(16-49)45-33(55)27(18(3)4)47-34(56)28(19(5)6)46-29(51)20(7)42-32(54)26(38)21(8)50/h17-28,49-50H,9-16,38H2,1-8H3,(H,42,54)(H,43,53)(H,44,52)(H,45,55)(H,46,51)(H,47,56)(H,58,59)(H4,39,40,41)/t20-,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
DTHPVLKURCKZPN-XYIVDDOISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)


